

Application of C14 Ceramide in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C14 Ceramide**

Cat. No.: **B2986048**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide, a central molecule in sphingolipid metabolism, acts as a critical bioactive lipid and second messenger, regulating a multitude of cellular processes including apoptosis, cell cycle arrest, inflammation, and endoplasmic reticulum (ER) stress.^{[1][2][3]} The diverse biological functions of ceramides are often dependent on the length of their N-acyl chain. **C14 Ceramide** (N-myristoyl-D-erythro-sphingosine) is a medium-chain ceramide that has garnered significant interest in lipidomics due to its distinct roles in cell signaling and its association with various pathological conditions, including inflammatory bowel disease, cardiovascular disease, and cancer.^{[1][4][5]}

These application notes provide a comprehensive overview of the utility of **C14 Ceramide** in lipidomics research, offering detailed experimental protocols for its quantification, summarizing key quantitative data, and illustrating its involvement in critical signaling pathways.

I. Quantitative Analysis of C14 Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of individual ceramide species, including **C14 Ceramide**.

[2][6] The use of a stable isotope-labeled or an odd-chain ceramide internal standard is crucial for robust and accurate quantification.[2][7]

Table 1: LC-MS/MS Instrumentation and Parameters for C14 Ceramide Analysis

Parameter	Specification
Liquid Chromatography	
HPLC System	Waters 2690 Separation Module or equivalent[2]
Column	Xperchrom 100 C8 (2.1 × 150 mm, 5 µm) or equivalent[2]
Mobile Phase A	Water with 0.2% formic acid[2]
Mobile Phase B	Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid[2]
Flow Rate	0.3 mL/min[2]
Injection Volume	25 µL[2]
Mass Spectrometry	
Mass Spectrometer	Micromass triple quadrupole (Quattro Ultima) or equivalent[2]
Ionization Mode	Electrospray Ionization (ESI), Positive Mode[2]
Analysis Mode	Multiple Reaction Monitoring (MRM)[6]

Experimental Protocol: Quantification of C14 Ceramide in Biological Samples

This protocol is adapted from established methods for ceramide quantification in plasma and tissue samples.[2][7]

A. Materials and Reagents

- **C14 Ceramide** standard (Avanti Polar Lipids)[2]

- Internal Standard (e.g., C17 Ceramide, Avanti Polar Lipids)[2]
- HPLC-grade solvents: chloroform, methanol, ethanol, acetonitrile, 2-propanol, water[2]
- Formic acid[2]
- 1M NaCl solution[2]
- Silica gel for column chromatography (for plasma samples)[2]

B. Sample Preparation

- Plasma Samples:
 - Thaw 50 µL plasma samples on ice.
 - Spike samples with a known amount of internal standard (e.g., 50 ng C17 Ceramide).[2]
 - Extract lipids using the Bligh and Dyer method: add 2 mL of a chloroform/methanol (1:2, v/v) mixture.[2]
 - Separate phases by adding 0.5 mL chloroform and 0.5 mL water.[2]
 - Collect the lower organic phase and re-extract the remaining aqueous phase with 1 mL of chloroform.[2]
 - Pool the organic fractions and dry under a stream of nitrogen.
 - Isolate sphingolipids using silica gel column chromatography.[2]
 - Reconstitute the dried extract in an appropriate volume of injection solvent (e.g., mobile phase B).
- Tissue Samples (e.g., liver, muscle):
 - Powder 7-15 mg of frozen tissue under liquid nitrogen.[2]
 - Homogenize the tissue powder in 500 µL of ice-cold 1M NaCl solution.[2]

- Spike the homogenate with the internal standard.
- Extract lipids by adding 2 mL of ice-cold chloroform:methanol (1:2, v/v) and vortexing at 4°C.[2]
- Follow steps 4-8 from the plasma sample preparation protocol.

C. Standard Curve Preparation

- Prepare a stock solution of **C14 Ceramide** (1 mg/mL in chloroform).[2]
- Create a working solution by diluting the stock solution in ethanol (e.g., 714 ng/mL).[2]
- Construct a calibration curve by spiking a biological matrix (e.g., 50 µL of ceramide-free plasma) with increasing concentrations of **C14 Ceramide** (e.g., 0–178 ng/mL).[2]
- Add a constant amount of internal standard to each calibrator.
- Process the standards using the same extraction procedure as the samples.

D. LC-MS/MS Analysis

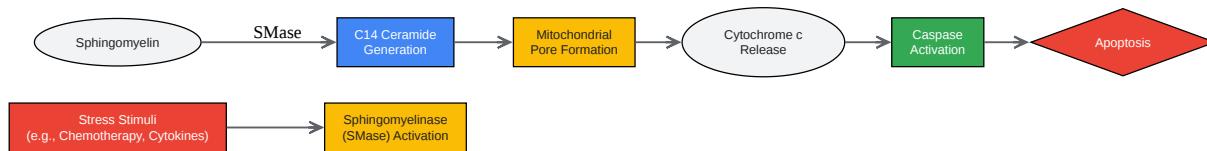
- Inject prepared samples and standards into the LC-MS/MS system.
- Use a gradient elution starting from 50% mobile phase A, ramping to 100% mobile phase B.[2]
- Monitor the specific precursor-to-product ion transitions for **C14 Ceramide** and the internal standard in MRM mode.

E. Data Analysis

- Integrate the peak areas for **C14 Ceramide** and the internal standard.
- Calculate the peak area ratio of **C14 Ceramide** to the internal standard.
- Generate a linear regression curve from the standard data.

- Determine the concentration of **C14 Ceramide** in the unknown samples using the regression equation.[2]

Table 2: Quantitative Data of C14 Ceramide in Biological Samples

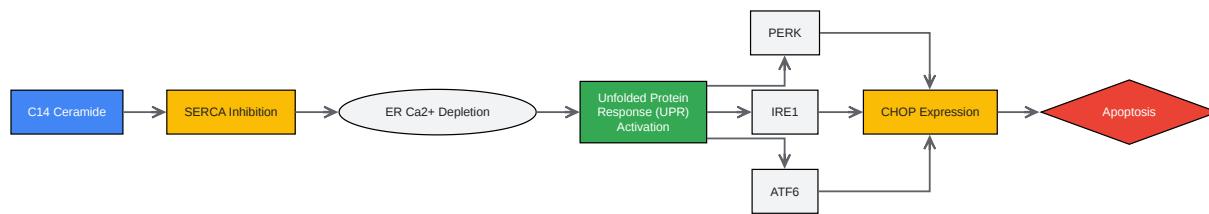

Biological Sample	Condition	C14 Ceramide Concentration	Reference
Human Breast Tissue	Normal	~1.5 pmol/mg tissue	[5]
Human Breast Tissue	Cancer	~2.5 pmol/mg tissue	[5]
Human Plasma	Healthy	Calibration range 0-178 ng/mL	[2]
Rat Liver	-	Detectable levels	[7]
Rat Muscle	-	Detectable levels	[7]

II. Role of C14 Ceramide in Cellular Signaling

C14 Ceramide is a key player in several signaling cascades, most notably those leading to apoptosis and the endoplasmic reticulum (ER) stress response.[1][8]

A. C14 Ceramide in Apoptosis Signaling

Elevated levels of **C14 Ceramide** can trigger programmed cell death.[9] This is often initiated by external stimuli such as cytokines or chemotherapeutic agents, which lead to the activation of sphingomyelinases that hydrolyze sphingomyelin to generate ceramide.[10]


[Click to download full resolution via product page](#)

Caption: **C14 Ceramide**-mediated apoptosis pathway.

B. C14 Ceramide in ER Stress Signaling

C14 Ceramide can induce ER stress by disrupting calcium homeostasis within the ER.[8][11]

This leads to the activation of the unfolded protein response (UPR), which, if prolonged, can also culminate in apoptosis.

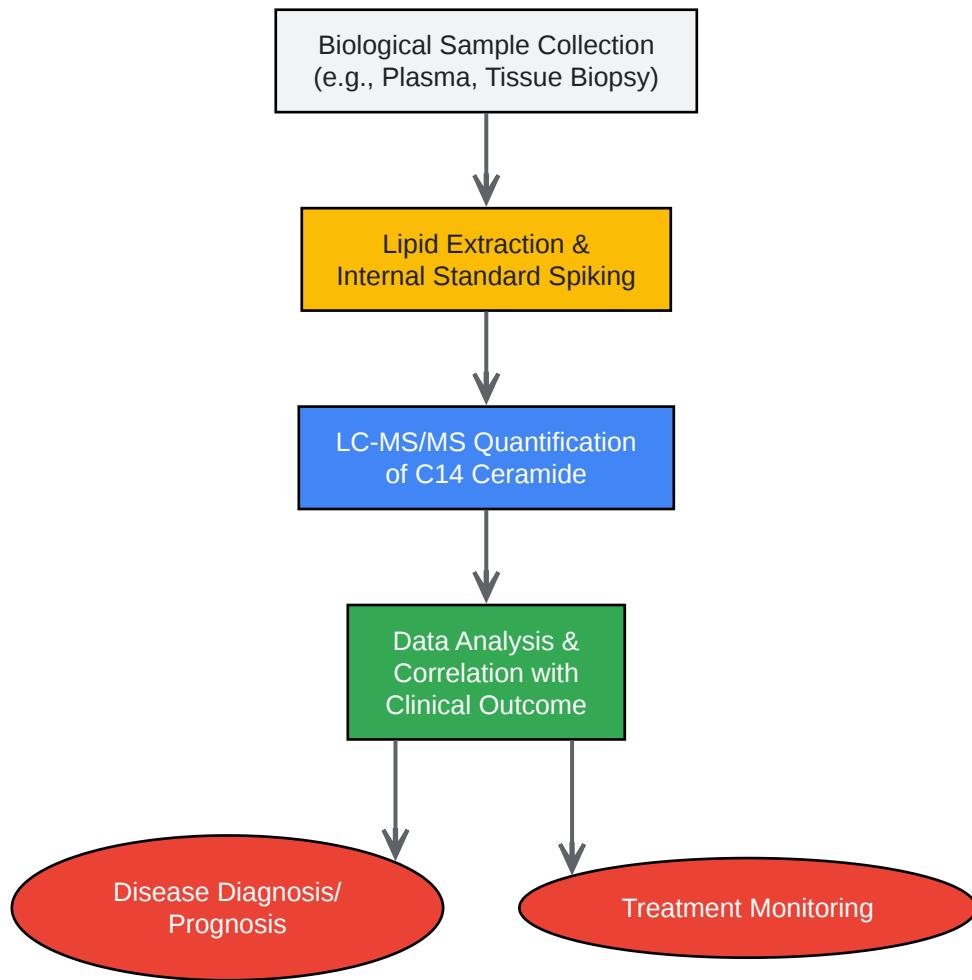
[Click to download full resolution via product page](#)

Caption: **C14 Ceramide**-induced ER stress pathway.

III. C14 Ceramide in Drug Development

The critical role of **C14 Ceramide** in disease pathogenesis makes it an attractive target for therapeutic intervention.

A. Targeting C14 Ceramide Synthesis


Ceramide synthases (CerS) are responsible for producing ceramides with specific acyl-chain lengths. CerS5 and CerS6 are primarily responsible for the synthesis of C14 and C16 ceramides.[1][12] Inhibition of these enzymes presents a potential therapeutic strategy for diseases characterized by elevated **C14 Ceramide** levels.[13]

B. C14 Ceramide as a Biomarker

Quantification of **C14 Ceramide** levels in accessible biological fluids like plasma can serve as a biomarker for disease diagnosis, prognosis, and monitoring therapeutic response.[5] For

example, elevated levels of certain ceramides are associated with an increased risk of cardiovascular events.

Experimental Workflow: C14 Ceramide as a Biomarker

[Click to download full resolution via product page](#)

Caption: Workflow for **C14 Ceramide** as a clinical biomarker.

Conclusion

C14 Ceramide is a multifaceted lipid with profound implications in cellular health and disease. Its precise quantification through lipidomics platforms like LC-MS/MS is essential for elucidating its complex biological roles. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals aiming to investigate the significance of **C14 Ceramide** in their respective fields of study. Further research into the

specific functions and regulatory mechanisms of **C14 Ceramide** will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 5. Ceramide species are elevated in human breast cancer and are associated with less aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca²⁺ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide as a Target of Marine Triterpene Glycosides for Treatment of Human Myeloid Leukemia [mdpi.com]
- 11. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca(2+) homeostasis in human adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application of C14 Ceramide in Lipidomics Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2986048#application-of-c14-ceramide-in-lipidomics-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com